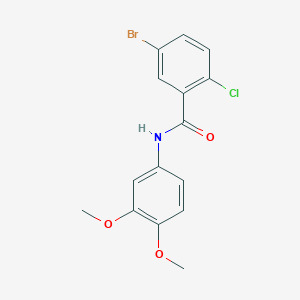

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is a chemical compound with a molecular formula of C9H9BrClNO . It is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol.

Synthesis Analysis

The synthesis of 5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide involves several steps. A key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy is 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid . The synthesis process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is characterized by an average mass of 262.531 Da and a monoisotopic mass of 260.955597 Da . The crystal structures and calculated geometries were found to be extremely similar .Physical And Chemical Properties Analysis

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol. Its molecular formula is C9H9BrClNO .Aplicaciones Científicas De Investigación

Synthesis of SGLT2 Inhibitors

5-Bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide: is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . These inhibitors are being studied for their potential in diabetes therapy. The compound’s unique structure allows for the creation of various candidate compounds that could serve as highly effective SGLT2 inhibitors.

Organometallic Reactions

The compound’s benzylic position makes it suitable for reactions such as free radical bromination and nucleophilic substitution . This makes it valuable for creating organometallic compounds, which are crucial in the development of new materials and catalysts.

Pharmaceutical Research

CBMicro_017266: has potential applications in pharmaceutical research, particularly in the development of treatments for diseases like Huntington’s disease . Its halogenated structure is useful in biological investigations and environmental studies.

Industrial Process Scale-Up

The compound has been used in the practical process scale-up of key intermediates for therapeutic agents . Its properties allow for significant cost reduction and increased yield in industrial manufacturing processes.

Catalysis

Due to its ability to form strong covalent bonds and act as a catalyst, CBMicro_017266 is used in research studies to explore new catalytic processes. This can lead to the development of more efficient and environmentally friendly chemical reactions.

Enzymatic Substrate

The compound serves as a substrate for various enzymes. This application is crucial in understanding enzyme mechanisms and designing enzyme inhibitors, which can lead to advances in drug development.

Material Science

Its unique properties, including the ability to form strong covalent bonds, make CBMicro_017266 a candidate for research in material science. It could contribute to the creation of new materials with specific desired properties.

Educational Resource

Lastly, the compound can be used as an educational resource to demonstrate various chemical reactions and principles, such as resonance stabilization and electrophilic aromatic substitution . This application is valuable in academic settings to enhance the learning experience of students in organic chemistry.

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO3/c1-20-13-6-4-10(8-14(13)21-2)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUICZDYMKAZHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)

![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)

![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)

![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)

![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)

![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)

![2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)

![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)

![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)